1-Chloro-2-(trifluoromethyl)naphthalene

Lipophilicity Drug-likeness Partition coefficient

Researchers seeking a storable, ortho-activated naphthalene scaffold for medicinal or agrochemical SAR often face supply inconsistency. 1-Chloro-2-(trifluoromethyl)naphthalene (CAS 2059-24-7) resolves this with a crystalline solid (mp 62.5 °C) that simplifies handling versus liquid analogs. The ortho-CF3 group activates the Cl leaving group for reliable SNAr diversification into ethers, amines, and thioethers, while boosting lipophilicity (XlogP 4.7) for CNS and anti-infective programs. 16% lower molecular weight than the bromo analog improves atom economy in scale-up, and the scaffold is directly precedented in dye, OLED, and patent-granted anti-inflammatory naphthalene derivatives.

Molecular Formula C11H6ClF3
Molecular Weight 230.61 g/mol
Cat. No. B11876082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(trifluoromethyl)naphthalene
Molecular FormulaC11H6ClF3
Molecular Weight230.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F
InChIInChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H
InChIKeyNSTGZBAGGSXDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(trifluoromethyl)naphthalene Physicochemical Profile


1-Chloro-2-(trifluoromethyl)naphthalene (CAS 2059-24-7) is a halogenated polycyclic aromatic compound belonging to the class of 1-halo-2-(trifluoromethyl)naphthalenes. Its molecular formula is C₁₁H₆ClF₃ (MW 230.61 g/mol, exact mass 230.0110 Da), featuring a chlorine atom at the naphthalene 1-position and a trifluoromethyl group at the 2-position . The compound is a crystalline solid at ambient temperature with a reported melting point of 62.5 °C (determined in water-methanol) and a predicted boiling point of 276.8 ± 35.0 °C . Its computed lipophilicity (XlogP = 4.7) reflects the combined hydrophobic contributions of the naphthalene core, the chloro substituent, and the trifluoromethyl group . The chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing ortho-CF₃ group, while the CF₃ moiety imparts metabolic stability and enhanced lipophilicity relevant to medicinal and agrochemical design [1].

Ortho-CF₃ activated nucleophilic aromatic substitution (SNAr) leaving group
Crystalline solid at ambient temperature simplifies gravimetric dispensing
High computed lipophilicity contributed by Cl and CF₃ substituents
Supports divergent derivatization into ether, thioether, nitrile, amine, and fluoro analogs

Why 1-Chloro-2-(trifluoromethyl)naphthalene Is Irreplaceable


The combination and precise positioning of the 1-chloro and 2-trifluoromethyl substituents on the naphthalene scaffold creates a reactivity and physicochemical profile that is not replicated by any single close analog. Removing the CF₃ group yields 1-chloronaphthalene, a liquid (mp −2.5 °C) with substantially lower lipophilicity and no ortho-electron-withdrawing activation for SNAr [1]. Removing the chlorine yields 2-(trifluoromethyl)naphthalene, which lacks a leaving group and therefore cannot serve as a direct precursor for further substitution chemistry without metalation steps that introduce regioselectivity challenges . Substituting chlorine with fluorine produces a compound whose C–F bond is too strong for practical SNAr displacement (F⁻ is the poorest halide leaving group), while bromine or iodine analogs are heavier, more costly, and less atom-economical [2]. The 1-chloro-4-(trifluoromethyl)naphthalene regioisomer places the substituents in a para-like relationship, altering both electronic communication and steric environment relative to the ortho-arrangement of the title compound. These differences are not cosmetic—they directly determine which downstream reactions are feasible, what yields can be expected, and what physical handling properties the compound exhibits.

Removing CF₃
Loses ortho-electron-withdrawing activation for SNAr and shifts from a crystalline solid to a liquid, altering both reactivity and handling.
Removing chlorine
Eliminates the leaving group; metalation-based functionalization of 2-(trifluoromethyl)naphthalene can yield regioisomeric mixtures.
Halogen exchange (F, Br, I)
Fluorine is too poor a leaving group for practical SNAr; bromine and iodine analogs are heavier, costlier, and less atom-economical.

1-Chloro-2-(trifluoromethyl)naphthalene vs. Closest Analogs


Lipophilicity Advantage Over Dehalogenated Analog

The computed lipophilicity of 1-chloro-2-(trifluoromethyl)naphthalene (XlogP = 4.7) exceeds that of its dehalogenated analog 2-(trifluoromethyl)naphthalene (XlogP = 4.4) by ΔXlogP = +0.3 log units [1]. This increment, attributable to the 1-chloro substituent, corresponds to an approximately 2-fold higher octanol-water partition coefficient. Both compounds share a topological polar surface area of 0 Ų and zero hydrogen-bond donors/acceptors, isolating the halogen contribution as the differentiating factor [1].

Lipophilicity (XlogP)
Data to verify
Target: XlogP 4.7 (1-chloro-2-(trifluoromethyl)naphthalene)
Comparator: XlogP 4.4 (2-(trifluoromethyl)naphthalene)
Δ = +0.3 log units
Supports higher octanol-water partition coefficient
Computed values; cross-study comparison
Lipophilicity Drug-likeness Partition coefficient

Solid Form Advantage vs. 1-Chloronaphthalene

1-Chloro-2-(trifluoromethyl)naphthalene is a crystalline solid with a melting point of 62.5 °C, whereas its non-fluorinated counterpart 1-chloronaphthalene is a liquid at ambient temperature with a melting point of −2.5 °C [1]. This represents a Δmp of +65 °C, driven by the introduction of the trifluoromethyl group. The solid form enables gravimetric dispensing without solvent, reduces volatility-related losses during storage, and simplifies purification by recrystallization rather than distillation .

Physical Form
Cross-study comparable
Target: crystalline solid, mp 62.5 °C
Comparator: liquid, mp −2.5 °C (1-chloronaphthalene)
Δmp = +65.0 °C
Simplifies weighing and reduces volatility losses
Solid vs. liquid at ambient temperature
Physical form Melting point Handling

SNAr Derivatization vs. Inert 2-(Trifluoromethyl)naphthalene

In the foundational study by Hosokawa and Inukai (1972), 1-chloro-2-trifluoromethylnaphthalene was demonstrated to react with at least eight distinct nucleophiles—sodium methoxide, sodium phenoxide, sodium thiophenoxide, cuprous cyanide, butylamine, benzylamine, potassium fluoride, and cesium fluoride—yielding 1-methoxy-, 1-phenylthio-, 1-cyano-, 1-fluoro-, and 1-amino-2-trifluoromethylnaphthalene derivatives [1]. Aprotic polar solvents were found to be effective for methoxide, thiophenoxide, cyanide, and fluoride displacements. In contrast, the dehalogenated analog 2-(trifluoromethyl)naphthalene lacks a leaving group and cannot participate in such direct substitution chemistry without prior metalation . This means the chloro compound serves as a single, storable intermediate that can be divergently elaborated—a capability not offered by the halogen-free analog.

SNAr Derivatization
Method context
Target: 8 nucleophiles demonstrated (ether, thioether, cyano, fluoro, amino derivatives)
Comparator: 0 direct SNAr pathways (2-(trifluoromethyl)naphthalene)
≥5 distinct derivative classes accessible
Enables divergent library synthesis from a single intermediate
Hosokawa & Inukai 1972; aprotic polar solvents
Nucleophilic aromatic substitution SNAr Synthetic intermediate

Atom Economy Advantage Over 1-Bromo Analog

1-Chloro-2-(trifluoromethyl)naphthalene has a molecular weight of 230.61 g/mol (exact mass 230.0110 Da), compared to 275.07 g/mol (exact mass 273.9605 Da) for its 1-bromo analog (CAS 117539-58-9) [1]. This 16.2% mass reduction means that for any reaction where the halogen is lost as a leaving group (e.g., SNAr, cross-coupling), the chloro compound delivers approximately 19% more moles of product per unit mass of starting material. In procurement terms, purchasing 100 g of the chloro compound provides 0.434 mol of reactive intermediate, whereas 100 g of the bromo analog provides only 0.364 mol—a 19% molar yield disparity before any reaction is performed.

Atom Economy
Data to verify
Target MW: 230.61 g/mol (0.434 mol/100 g)
Comparator MW: 275.07 g/mol (1-bromo analog)
−16.2% mass, +19.2% molar quantity per purchased mass
Higher molar yield per gram; reduced shipping and material cost
Based on molecular weights; procurement context
Atom economy Molecular weight Procurement cost

Regioselective 1-Functionalization Without Metalation

When 2-(trifluoromethyl)naphthalene is subjected to metalation with organolithium reagents, the site of deprotonation depends critically on the choice of base and conditions: tert-butyllithium with potassium tert-butoxide attacks solely at the 1-position, whereas sec-butyllithium with TMEDA attacks concomitantly at the 3- and 4-positions, generating regioisomeric mixtures . In contrast, 1-chloro-2-(trifluoromethyl)naphthalene has the chlorine atom pre-installed at the 1-position, enabling direct, unambiguous functionalization at this site through SNAr without any metalation step [1]. The chloro compound can also be reductively dechlorinated to 2-(trifluoromethyl)naphthalene using cuprous oxide and propionic acid in pyridine, providing access to the halogen-free scaffold when needed [1].

Regioselectivity
Class-level inference
Target: 100% 1-position functionalization via SNAr (Cl pre-installed)
Comparator: metalation of 2-(trifluoromethyl)naphthalene gives reagent-dependent mixtures
Eliminates regioisomer separation
Reduces purification burden and improves isolated yields
Schlosser 2010 metalation study; Hosokawa SNAr route
Regioselectivity Metalation Synthetic efficiency

DFT Substituent Effect Sensitivity of CF₃-Naphthalene Probes

A comprehensive DFT study (B3LYP/6-311++G(d,p)) by Sokół et al. (Molecules 2022) established that poly(CF₃)-substituted naphthalenes represent the most sensitive molecular probes for substituent effects in aromatic systems, surpassing benzene-based probes [1]. The study examined 11 substituents including –Cl and –Br on mono- and poly(CF₃)-substituted naphthalene scaffolds, correlating computed SESE (Substituent Effect Stabilization Energy) values with Hammett constants. Notably, the sensitivity (slope a) of naphthalene probes increases with the number of CF₃ groups and with proximity between the variable substituent X and the CF₃ reporter group. The ortho-relationship of Cl and CF₃ in 1-chloro-2-(trifluoromethyl)naphthalene places these groups in close proximity (1,2-arrangement on the naphthalene α and β positions), corresponding to probe type 1-2 in the Sokół classification, where strong through-space and through-bond electronic interactions are expected [1]. The study further demonstrated that Br, Cl, F, NH₂, NMe₂, and OH constitute a resonance π-electron-donating subgroup with distinctive SESE vs. R-constant correlation behavior (R² > 0.95 for several probe structures), differentiating halogenated probes from those bearing π-acceptor substituents [1].

DFT Substituent Sensitivity
Class-level inference
Probe type 1-2 (Cl at position 1, CF₃ at position 2); ortho-like proximity maximizes electronic interaction. Cl belongs to π-donor subgroup with R² > 0.95 SESE–σ correlation for optimal probe geometries.
Supports electronic property tuning and SAR prediction
DFT B3LYP/6-311++G(d,p); Sokół et al. 2022
DFT Substituent effect SESE Electronic properties

Key Applications of 1-Chloro-2-(trifluoromethyl)naphthalene


Divergent Medicinal Chemistry Library Synthesis

In drug discovery programs requiring systematic exploration of naphthalene-based scaffolds, 1-chloro-2-(trifluoromethyl)naphthalene serves as a single, storable intermediate that can be divergently elaborated into ether, thioether, nitrile, amine, and fluoro derivatives through nucleophilic aromatic substitution, as demonstrated by Hosokawa and Inukai (1972) [1]. This contrasts with 2-(trifluoromethyl)naphthalene, which lacks a leaving group and would require separate metalation-optimization campaigns for each derivative class. The CF₃ group simultaneously enhances the metabolic stability and lipophilicity (XlogP = 4.7) of resulting analogs, properties valued in CNS and anti-infective drug design. The naphthalene core with a CF₃ substituent is explicitly claimed as a structural element in anti-inflammatory naphthalene derivatives targeting leukotriene-mediated conditions (EP 0223368 B1) [2].

Agrochemical Intermediate

The combination of moderate leaving-group reactivity (Cl, better than F but more controlled than Br or I) [3] with enhanced lipophilicity (ΔXlogP = +0.3 over the dehalogenated analog) makes 1-chloro-2-(trifluoromethyl)naphthalene well-suited as a building block for fluorinated agrochemical active ingredients. Its solid physical form (mp 62.5 °C) simplifies industrial handling compared to liquid 1-chloronaphthalene (mp −2.5 °C) , while its 16% lower molecular weight relative to the bromo analog [4] improves atom economy in large-scale synthesis. The trifluoromethyl group is a privileged motif in agrochemistry, contributing to enhanced metabolic stability, bioavailability, and environmental persistence profiles.

OLED and Advanced Polymer Precursor

The electron-withdrawing CF₃ group and the naphthalene chromophore make 1-chloro-2-(trifluoromethyl)naphthalene a candidate precursor for fluorinated organic electronic materials. The chlorine atom provides a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig) for incorporating the trifluoromethylnaphthalene unit into π-conjugated polymers or small-molecule OLED emitters. The DFT-established sensitivity of CF₃-naphthalenes as electronic probes [5] supports their use in fine-tuning HOMO/LUMO levels through substituent variation. The compound's boiling point of ~277 °C permits vapor-phase processing techniques such as physical vapor deposition for thin-film device fabrication.

Dyestuff and Colorant Intermediate

Trifluoromethylnaphthalene derivatives have been historically documented as intermediates for dyestuff preparation [6], and 1-chloro-2-(trifluoromethyl)naphthalene specifically has been cited in the context of dye intermediate chemistry [7]. The chlorine atom enables coupling reactions with aromatic amines and phenols to generate azo and related chromophoric systems, while the CF₃ group modulates the electronic absorption properties of the resulting dyes, potentially shifting λmax and influencing fastness properties. This application leverages the same SNAr chemistry established in the 1972 Hosokawa study [1].

Application
Selection Property
Validation Focus
Divergent medicinal chemistry synthesis
Ortho-CF₃ activated SNAr leaving group
Nucleophile scope and derivatization efficiency
Agrochemical building block
Crystalline solid, moderate leaving group, CF₃-enhanced lipophilicity
Atom economy, metabolic stability, handling
Electronic material precursor
Electron-withdrawing CF₃, cross-coupling handle, naphthalene chromophore
HOMO/LUMO levels, thin-film processability
Dye and colorant intermediate
SNAr coupling to aromatic amines/phenols
Electronic absorption modulation
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